molecular formula C25H21N5O B1262955 MK-2206 CAS No. 1032349-93-1

MK-2206

货号 B1262955
CAS 编号: 1032349-93-1
分子量: 407.5 g/mol
InChI 键: ULDXWLCXEDXJGE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MK-2206 is a highly selective allosteric inhibitor of Akt1,2,3 . It is reported to inhibit the proliferation of cancer cell lines when used synergistically with cytotoxic agents such as erlotinib or lapatinib and significantly enhances cell apoptosis . It also prevents the translocation of Akt to membranes .


Molecular Structure Analysis

The molecular formula of MK-2206 is C25H21N5O . The exact binding mode and the molecular interactions of MK-2206 with human AKT isoforms have been investigated using molecular docking and (un)binding simulation analyses .


Chemical Reactions Analysis

MK-2206 has demonstrated synergism with anticancer agents . This phase 1 study assessed the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), pharmacokinetics (PK), and efficacy of MK-2206 in combination with cytotoxic and targeted therapies .


Physical And Chemical Properties Analysis

The molecular weight of MK-2206 is 407.48 . It is soluble in DMSO at 12 mg/mL .

科学研究应用

在各种癌症中抑制AKT信号

MK-2206,一种AKT的变构抑制剂,在各种类型的癌症中显示出显著的潜力,可以抑制AKT信号通路。它已在晚期实体肿瘤、卵巢癌、去势抵抗性前列腺癌和鼻咽癌等背景下进行研究。这些研究揭示了MK-2206抑制AKT信号和细胞周期进展的能力,同时以剂量依赖的方式增加细胞凋亡,特别是在具有PTEN或PIK3CA突变的细胞系中。已经探讨了其单药疗法和与其他治疗方法结合的有效性,展示了在癌症治疗中增强治疗策略的潜力(Yap et al., 2014)(Hirai et al., 2010)(Sangai et al., 2012)(Zhao et al., 2014)

对分子相互作用和结合机制的洞察

研究已经深入探讨了MK-2206与人类AKT同工酶的结合机制和分子相互作用。这包括对结合方式、疏水相互作用以及不同AKT同工酶对MK-2206有效性的影响的研究。了解这些相互作用对于开发更有效的靶向AKT通路的药物在癌症治疗中至关重要(Rehan et al., 2014)

结合疗法以增强抗肿瘤效果

几项研究突出了MK-2206与其他治疗药物(如依托泊苷、雷帕霉素和卡铂和紫杉醇等标准化疗药物)结合时的协同效应。这些组合已经显示出在各种癌症模型中显著减少肿瘤生长并增加存活率,表明MK-2206可能是组合疗法方案中有价值的组成部分(Li et al., 2012)(Choi et al., 2014)(Almhanna et al., 2013)

对特定癌症类型的影响

MK-2206已在特定癌症类型的背景下进行研究,包括乳腺癌、肾细胞癌和结直肠癌。这些研究提供了关于MK-2206如何影响肿瘤生长、细胞死亡机制以及临床试验中患者筛选的潜在策略的见解。它们还研究了药物的药代动力学、药效动力学和耐受性,为其在这些特定癌症背景下的潜在临床应用提供了宝贵信息(Ma et al., 2016)(Jonasch et al., 2017)(Agarwal et al., 2014)

安全和危害

MK-2206 may be harmful by inhalation, ingestion, or skin absorption. It may cause eye, skin, or respiratory system irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

未来方向

MK-2206 plus endocrine treatments were tolerable . MK-2206 in combination with anastrozole is being further evaluated in a phase II neoadjuvant trial for newly diagnosed ER+ HER2- breast cancer . Despite the preclinical activity of MK-2206, this inhibitor has insufficient clinical antileukemia activity when given alone at tolerated doses, and alternative approaches to block AKT signaling should be explored .

属性

IUPAC Name

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O/c26-25(12-4-13-25)18-9-7-17(8-10-18)22-19(16-5-2-1-3-6-16)15-20-21(27-22)11-14-30-23(20)28-29-24(30)31/h1-3,5-11,14-15H,4,12-13,26H2,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDXWLCXEDXJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048948
Record name MK-2206
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MK-2206

CAS RN

1032349-93-1, 1032350-13-2
Record name 8-[4-(1-Aminocyclobutyl)phenyl]-9-phenyl-1,2,4-triazolo[3,4-f][1,6]naphthyridin-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032349-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MK 2206
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032349931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-2206
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16828
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MK-2206
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-2206 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51HZG6MP1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MK-2206
Reactant of Route 2
MK-2206
Reactant of Route 3
MK-2206
Reactant of Route 4
MK-2206
Reactant of Route 5
MK-2206
Reactant of Route 6
MK-2206

Citations

For This Compound
9,570
Citations
K Do, G Speranza, R Bishop, S Khin… - Investigational new …, 2015 - Springer
… trial of the combination of MK-2206, an allosteric AKT 1/2… MK-2206 90 mg weekly with oral selumetinib 75 mg daily in 28-day cycles. Following an interim analysis, the doses of MK-2206 …
Number of citations: 121 link.springer.com
PN Lara Jr, J Longmate, PC Mack, K Kelly… - Clinical Cancer …, 2015 - AACR
… MK-2206 is a potent … MK-2206 was able to overcome HGF-mediated resistance to erlotinib, partially restoring erlotinib activity. Here, we report the results of a phase II trial of MK-2206 …
Number of citations: 76 aacrjournals.org
H Hirai, H Sootome, Y Nakatsuru, K Miyama… - Molecular cancer …, 2010 - AACR
… , MK-2206, in combination with several anticancer agents. In vitro, MK-2206 synergistically … Complementary inhibition of erlotinib-insensitive Akt phosphorylation by MK-2206 was one …
Number of citations: 016 aacrjournals.org
TA Yap, L Yan, A Patnaik, I Fearen, D Olmos… - 2009 - academia.edu
… MK-2206 is a potent, oral allosteric inhibitor of all AKT isoforms with antitumor activity in preclinical models. A phase I study of MK-2206 was conducted to investigate its safety, maximum…
Number of citations: 595 www.academia.edu
C Hudis, C Swanton, YY Janjigian, R Lee… - Breast Cancer …, 2013 - Springer
… Treatment consisted of standard doses of intravenous trastuzumab and escalating dose levels of oral MK-2206 using either an every-other-day (45 mg and 60 mg QOD) or once-weekly (…
Number of citations: 104 link.springer.com
T Sangai, A Akcakanat, H Chen, E Tarco, Y Wu… - Clinical Cancer …, 2012 - AACR
… To determine whether PTEN loss confers MK-2206 sensitivity, we assessed MK-2206 sensitivity in isogenic cell lines with differing expression levels of PTEN. We first studied MDA-MB-…
Number of citations: 171 aacrjournals.org
LR Molife, L Yan, J Vitfell-Rasmussen… - Journal of hematology & …, 2014 - Springer
… Inhibition of AKT with MK-2206 has demonstrated synergism with anticancer agents. This phase 1 study assessed the MTD, DLTs, PK, and efficacy of MK-2206 in combination with …
Number of citations: 121 link.springer.com
MY Konopleva, RB Walter, SH Faderl, EJ Jabbour… - Clinical cancer …, 2014 - AACR
… effects of MK-2206 in human AML cell lines and primary AML specimens in vitro. Subsequently, we conducted a phase II trial of MK-2206 (… Results: In preclinical studies, MK-2206 dose-…
Number of citations: 88 aacrjournals.org
TA Yap, L Yan, A Patnaik, N Tunariu, A Biondo… - Clinical cancer …, 2014 - AACR
… The maximum tolerated dose (MTD) of MK-2206 was previously established … , MK-2206 was evaluated in a weekly schedule for comparison with QOD dosing in this study. The MK-2206 …
Number of citations: 76 aacrjournals.org
E Agarwal, A Chaudhuri… - BMC …, 2014 - bmccancer.biomedcentral.com
… MK-2206 treatment generated a significant reduction in … that Akt inactivation by MK-2206 leads to induction of and … We also observed that exposure to MK-2206 dephosphorylated …
Number of citations: 84 bmccancer.biomedcentral.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。